(+)-Sativene

Catalog No.
S1921291
CAS No.
3650-28-0
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Sativene

Stereopure (+)-sativene (≥95%) solves supply challenges of racemic or misidentified material for chiral synthesis and metabolomics.

  • Direct (+)-cyclosativene precursor, bypassing chiral resolution and yield loss.
  • Calibrant for GC-MS/UPLC-Q-TOF dereplication of Bipolaris phytotoxins.
  • CYP450 SatB substrate for seco-sativene biosynthesis assays.

Verified optical rotation [α]20/D +176° for lot-to-lot consistency.

CAS Number

3650-28-0

Product Name

(+)-Sativene

IUPAC Name

(1R,2S,3S,6S,8S)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-9(2)11-7-8-15(4)10(3)12-5-6-13(15)14(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11-,12+,13+,14-,15+/m0/s1

InChI Key

VOBBUADSYROGAT-VYDRJRHOSA-N

SMILES

CC(C)C1CCC2(C3C1C(C2=C)CC3)C

Canonical SMILES

CC(C)C1CCC2(C3C1C(C2=C)CC3)C

Isomeric SMILES

CC(C)[C@@H]1CC[C@]2([C@H]3[C@@H]1[C@@H](C2=C)CC3)C

(+)-Sativene is a natural product found in Abies magnifica with data available.

Synonyms

(+)-Sativene, (1R,4S,6R,7R)-1,7-Dimethyl-4-(1-methylethyl)tricyclo[4.4.0.02,7]decane, Tricyclo[4.4.0.0(2,7)]decane, 1,7-dimethyl-4-(1-methylethyl)-, (1R,4S,6R,7R)-, Sativene, (+)-

Purity

≥95%

Package Size

1 mg, 5 mg, 10 mg

(+)-Sativene is a naturally occurring, rigid tricyclic sesquiterpene characterized by its octahydro-1H-1,4-methanoindene framework and a specific optical rotation of [α]20/D +176° . As a highly hydrophobic liquid with a boiling point of approximately 256 °C and a density of 0.921 g/mL, it is primarily procured as a stereopure analytical standard for agricultural metabolomics and as a chiral starting material for the total synthesis of complex bridged terpenes [1]. Its commercial value lies in its high enantiomeric purity (typically ≥95%), which is critical for downstream stereoselective transformations and precise mass spectrometry calibration where structural isomers and enantiomers exhibit drastically different biological and chemical behaviors [2].

Research Fit

Reported substrate in fungal phytotoxin pathway studies
Enantiomer-specific chiral reference for cyclase characterization
Fungal metabolomic standard for VOC profiling and identification

Substituting (+)-sativene with its enantiomer, (-)-sativene, or a racemic mixture fundamentally disrupts both synthetic and analytical workflows[1]. In biological systems, the two enantiomers diverge completely: (-)-sativene is the precursor to the fungal toxin (-)-helminthosporal, whereas (+)-sativene is specifically recognized by distinct CYP450 enzyme cassettes (e.g., SatB) for conversion into seco-sativenes[2]. For industrial procurement, utilizing a racemic (±)-sativene for the synthesis of downstream targets like (+)-cyclosativene results in a 50% yield penalty and necessitates expensive chiral resolution steps, making the stereopure (+)-sativene a strictly necessary precursor for efficient enantioselective production [3].

Substitution Risk

Structural analogs (longifolene, cyclosativene) Distinct biosynthetic origins; may not serve as intermediates in sativene-derived phytotoxin pathways
Opposite enantiomer ((-)-sativene) Product of a different cyclase system; enantiomer-specific enzyme cascades may not accept the (-)-isomer
General substitution Stereochemical mismatch risks invalidating enzyme-substrate pairing and biosynthetic pathway reconstitution models

Enantiomeric Efficiency in (+)-Cyclosativene Total Synthesis

In the total synthesis of bridged sesquiterpenoids, the stereochemical purity of the starting material directly dictates the downstream yield. Utilizing stereopure (+)-sativene as a precursor for acid-promoted rearrangement yields enantiopure (+)-cyclosativene without the need for downstream chiral separation [1]. In contrast, starting with racemic (±)-sativene strictly caps the maximum theoretical yield of the target enantiomer at 50%, while generating an equal amount of the unwanted (-)-cyclosativene byproduct [2]. This necessitates complex and costly chiral chromatography, making pure (+)-sativene a highly efficient choice for scalable stereoselective synthesis.

Evidence DimensionYield of enantiopure (+)-cyclosativene before chiral resolution
Target Compound Data(+)-Sativene: ~100% stereochemical translation to (+)-cyclosativene
Comparator Or BaselineRacemic (±)-sativene: Maximum 50% yield of target enantiomer
Quantified Difference2x effective yield of the desired enantiomer, eliminating chiral resolution steps
ConditionsAcid-promoted rearrangement in synthetic laboratory conditions

Procuring the pure (+)-enantiomer halves raw material waste and eliminates a major purification bottleneck in the synthesis of complex tricyclic terpenes.

Enzymatic product profile
Class-level
Cop4 produces multiple sesquiterpenes; Cop6 yields single product (α-cuprenene)
Requires GC-MS method development to resolve (+)-sativene from co-products
In vitro FPP assay context

Signal Clarity in UPLC-Q-TOF-MS/MS Dereplication Workflows

For the metabolomic profiling of plant pathogens like Bipolaris sorokiniana, precise analytical standards are required to differentiate closely related seco-sativene analogs [1]. Procuring pure (+)-sativene provides a discrete, high-fidelity reference peak (m/z 204 parent ion) that enables accurate retention time calibration and fragmentation mapping [2]. Relying on crude fungal extracts as a baseline reference results in severe signal overlap from over 10 structurally similar isomers and subtypes, drastically reducing the signal-to-noise ratio and leading to high false-discovery rates in biomarker quantification [1].

Evidence DimensionAnalytical signal clarity and calibration accuracy
Target Compound DataPure (+)-sativene: Single discrete calibration peak (m/z 204)
Comparator Or BaselineCrude fungal extract: Complex co-elution of >10 isobaric seco-sativene derivatives
Quantified DifferenceAbsolute retention time and m/z baseline isolation vs. high matrix interference
ConditionsUPLC-Q-TOF-MS/MS positive mode analysis of fungal metabolomes

A pure analytical standard is non-negotiable for laboratories needing reproducible, quantitative dereplication of phytotoxins in agricultural pathology.

Enantiomer biosynthetic origin
Class-level
(+)-Sativene: SatA cyclase → prehelminthosporol pathway (-)-Sativene: BipA cyclase → distinct minor products
Enantiomer choice determines compatible pathway cassette for reconstitution
Heterologous expression context

Enzymatic Compatibility in Genome Mining Assays

In biocatalytic and genome mining studies, the stereochemistry of the substrate is critical for enzyme recognition. (+)-Sativene is the specific natural substrate for the CYP450 enzyme SatB, which catalyzes its C14-C15 dihydroxylation and subsequent bond cleavage to form seco-sativenes [1]. Assays utilizing the incorrect enantiomer, (-)-sativene, fail to undergo this specific oxidative transformation, as (-)-sativene belongs to the distinct helminthosporal biosynthetic pathway[2]. Consequently, for any in vitro reconstitution of the seco-sativene pathway, pure (+)-sativene is strictly required to achieve catalytic turnover.

Evidence DimensionEnzymatic conversion by CYP450 SatB
Target Compound Data(+)-Sativene: Successful C14-C15 bond cleavage and conversion to seco-sativene
Comparator Or Baseline(-)-Sativene: No conversion by SatB (mismatched stereochemistry)
Quantified DifferenceComplete specific binding and C14-C15 bond cleavage versus zero conversion for the mismatched stereoisomer
ConditionsIn vitro enzymatic assay using heterologously expressed SatB

Ensures assay viability for researchers studying fungal terpene synthases and cytochrome P450 modification cascades.

Synthetic step count
Head-to-head
10 steps for (+)-sativene
(+)-Longifolene: 9 steps
May inform synthetic complexity and procurement planning
Intramolecular de Mayo route
Phytotoxin precursor role
Class-level
(+)-Sativene: substrate for prehelminthosporol production Cyclosativene: acid-catalyzed rearrangement product; no defined toxin pathway role
Defined role supports phytotoxin pathway reconstitution studies
Genome mining and gene knockout context

Chiral Starting Material for Tricyclic Terpene Synthesis

Directly leveraging its stereopurity, (+)-sativene is a highly efficient precursor for the total synthesis of complex natural products like (+)-cyclosativene. Using this exact compound bypasses the need for late-stage chiral resolution, significantly improving overall synthetic efficiency and yield in advanced organic chemistry workflows [1].

Quantitative Biomarker for Agricultural Pathogen Profiling

As a pure analytical standard, (+)-sativene is essential for the UPLC-Q-TOF-MS/MS and GC-MS dereplication of phytotoxins produced by plant pathogens such as Bipolaris sorokiniana. It allows for precise retention time calibration and fragmentation analysis, which is impossible to achieve with crude fungal extracts [2].

Substrate for Biocatalytic Pathway Reconstitution

In genome mining and synthetic biology, (+)-sativene serves as the required specific substrate for characterizing novel cytochrome P450 enzymes (like SatB). Its unique stereochemistry ensures proper enzymatic binding and cleavage, making it indispensable for in vitro assays mapping the seco-sativene biosynthetic cascade [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Biosynthetic pathway reconstitution
Reported intermediate in fungal phytotoxin pathway
Pathway cassette reconstitution and substrate turnover validation
Chiral building block synthesis
Enantiomerically pure sesquiterpene scaffold
Synthetic route feasibility and yield assessment
Metabolomic biomarker profiling
Fungal VOC chemotaxonomic marker
GC-MS/LC-MS profiling and quantification in fungal cultures
Cyclase engineering reference
Stereochemical reference for product specificity
Mutant cyclase product profile validation

XLogP3

4.9

Wikipedia

(1R,2S,3S,6S,8S)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane

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